GP1a
描述
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide (referred to hereafter as the target compound) is a synthetic tricyclic pyrazole derivative developed as a selective cannabinoid receptor type 2 (CB2) agonist. Its design integrates a 1,4-dihydroindeno[1,2-c]pyrazole core substituted with a 2,4-dichlorophenyl group at position 1, a methyl group at position 6, and a piperidin-1-yl carboxamide moiety at position 3 . This structural configuration was optimized to enhance CB2 receptor selectivity over CB1, aiming to exploit therapeutic benefits—such as anti-inflammatory, anti-neoplastic, and analgesic effects—while minimizing psychoactive side effects mediated by CB1 receptors . The compound has been extensively studied in preclinical models, demonstrating robust CB2 affinity and agonist activity in cellular assays .
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMTMVRTBHRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Catalytic and Solvent Optimization
Green chemistry approaches prioritize PEG-400 due to its low toxicity and reusability. A comparative study demonstrated that PEG-400 reduced reaction times by 30% compared to ethanol while maintaining yields above 80%. Catalysts like bleaching earth clay further enhance regioselectivity, minimizing byproducts such as diastereomers.
Microwave-Assisted Cyclocondensation
The key indeno[1,2-c]pyrazole scaffold is formed via cyclocondensation of α,β-unsaturated ketones with arylhydrazine hydrochlorides. A microwave-assisted method significantly improves efficiency:
Reaction Conditions
- Reagents : Arylhydrazine hydrochloride, acetic acid (catalyst), ethanol (solvent).
- Microwave Parameters : 300 W, 80°C, 10–15 minutes.
- Yield : 85–95%.
The reaction proceeds via Michael addition followed by cyclization, confirmed by the absence of C=O IR stretches (1684 cm⁻¹) and the emergence of C=N bands (1630–1450 cm⁻¹). Nuclear magnetic resonance (NMR) spectra validate the structure, with indene C4-CH2 protons appearing as singlets at 3.32–3.75 ppm.
Functionalization and Carboxamide Formation
The final step introduces the piperidin-1-yl carboxamide group at position 3 of the pyrazole ring. Two strategies are documented:
Carbodiimide-Mediated Coupling
Direct Aminolysis
- Reagents : Piperidine, triethylamine (base).
- Conditions : Tetrahydrofuran (THF), reflux, 6 hours.
- Yield : 65–75%.
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 441.3 (C23H22Cl2N4O).
Green Synthesis Adaptations
To reduce environmental impact, PEG-400 replaces traditional solvents in both Claisen-Schmidt and cyclocondensation steps. Key advantages include:
- Reaction Efficiency : 95% yield for cyclocondensation in PEG-400 vs. 80% in ethanol.
- Purification : Recrystallization from aqueous acetic acid avoids column chromatography.
Comparative Analysis of Methods
The microwave method excels in speed, while PEG-400 aligns with sustainable chemistry principles.
Structural Characterization
Critical spectroscopic data for the final compound:
化学反应分析
科学研究应用
GP 1a 有几种科学研究应用,包括:
化学: 用作大麻素受体研究中的参考化合物。
生物学: 研究其对细胞信号通路的影响,特别是在与 CB2 受体相关的方面。
医学: 研究其在伤口愈合、炎症和纤维化中的潜在治疗作用。
工业: 用于开发针对大麻素受体的新的药物
作用机制
GP 1a 通过与大麻素受体 2 (CB2) 结合并激活来发挥作用。 这种激活导致 β-arrestin 的募集,以及随后 HL-60 细胞中 P-ERK1/2 表达的增加 . 参与的分子靶标包括 CB2 受体,由 GP 1a 激活的通路包括 cAMP、GTPγS 和 β-arrestin 募集通路 .
相似化合物的比较
Comparison with Structural Analogues
The target compound belongs to a broader class of tricyclic pyrazole-based CB2 ligands. Key structural modifications in analogues influence receptor affinity, selectivity, and functional activity. Below is a detailed comparison:
Affinity and Selectivity
Table 1: Receptor Binding Profiles of Selected CB2 Ligands
*Values for GW-405833 approximated from literature cited in .
- Target compound vs. 2a : The replacement of the piperidin-1-yl group in the target compound with cyclohexylamine in 2a resulted in a 10-fold increase in CB2 affinity (single-digit nM vs. 10–20 nM), likely due to enhanced hydrophobic interactions with the receptor .
- Target compound vs. 22 : Substituting the 6-methyl group with chloro and replacing piperidin-1-yl with a bulkier fenchyl group in 22 reduced CB2 affinity (low two-digit nM) but retained selectivity .
Functional Activity
All compounds listed in Table 1 exhibit agonist activity at CB2 receptors. The target compound and its analogues (e.g., 2a, 2b) demonstrated efficacy in inhibiting cAMP production in human HL-60 cells, a hallmark of CB2 activation . Notably, GW-405833, while a potent CB2 agonist, also acts as a non-competitive CB1 antagonist, which may provide additional therapeutic advantages in neuropathic pain models .
Therapeutic Implications and Research Progress
- Its high CB2 selectivity (>500-fold over CB1) positions it as a candidate for peripheral conditions without central side effects .
- GW-405833 : Advanced to investigational stages for neuropathic and inflammatory pain, with evidence of efficacy in rodent models .
- 2a : Superior CB2 affinity and selectivity (>2000-fold) make it a lead candidate for further optimization, particularly in oncology (e.g., CB2-mediated anti-proliferative effects) .
生物活性
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide, commonly referred to as GP 1a, is a compound of significant interest in pharmacological research due to its selective activity at cannabinoid receptors, particularly the CB2 receptor. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C23H22Cl2N4O
- Molecular Weight : 439.36 g/mol
- IUPAC Name : N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
GP 1a functions primarily as an inverse agonist at the CB2 cannabinoid receptor. This receptor is predominantly found in immune tissues and plays a crucial role in modulating inflammation and immune responses. The compound exhibits approximately 30-fold selectivity for CB2 over CB1 receptors , indicating its potential for reduced psychoactive effects compared to other cannabinoids that target CB1 receptors .
Key Findings on Mechanism:
- Inverse Agonism : GP 1a has been shown to inhibit the basal activity of the CB2 receptor, leading to decreased intracellular signaling pathways associated with inflammation .
- Signal Modulation : It enhances the expression of phosphorylated ERK1/2 (P-ERK1/2) in HL-60 cells, suggesting a role in promoting cellular responses linked to survival and proliferation .
Biological Activity
The biological activity of GP 1a can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the therapeutic implications of GP 1a:
- Inflammation Modulation : A study demonstrated that GP 1a effectively reduced inflammation in murine models by inhibiting pro-inflammatory cytokines through CB2 receptor activation .
- Neurological Protection : Research indicated that GP 1a could provide neuroprotective effects by attenuating calcium influx and cell death in neuronal cells exposed to excitotoxic agents like NMDA .
- Potential in Metabolic Disorders : Emerging evidence suggests that compounds similar to GP 1a may play a role in managing obesity-related metabolic syndromes by modulating endocannabinoid signaling pathways .
常见问题
Q. What synthetic strategies are commonly employed for synthesizing N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide?
The synthesis typically involves a multi-step process starting with condensation reactions to assemble the indeno-pyrazole core. For example, derivatives of similar pyrazole-carboxamides are synthesized via:
- Core template assembly : Condensation of substituted phenyl precursors with heterocyclic intermediates (e.g., piperidinyl or pyrrolidinyl moieties) under anhydrous conditions .
- Functionalization : Introduction of dichlorophenyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation. Evidence from analogous compounds highlights the use of 1,5-diarylpyrazole templates for regioselective modifications .
- Purification : Column chromatography or preparative HPLC (≥95% purity) to isolate intermediates and final products .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Key analytical methods include:
- NMR spectroscopy : Confirm regiochemistry of the indeno-pyrazole core and substitution patterns (e.g., ¹H/¹³C NMR for dichlorophenyl and piperidinyl protons) .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing for solid-state studies .
- HPLC : Assess purity (>98%) and detect residual solvents or byproducts .
Advanced Research Questions
Q. What methodologies are recommended for identifying the pharmacological targets of this compound?
Advanced approaches include:
- Receptor binding assays : Screen against cannabinoid (CB1/CB2) or serotonin receptors due to structural similarity to diarylpyrazole derivatives (e.g., SR141716 analogs) .
- Kinase profiling : Use high-throughput kinase inhibition assays to identify off-target interactions .
- Computational docking : Molecular dynamics simulations to predict binding affinities with targets like G-protein-coupled receptors (GPCRs) .
- In vivo models : Zebrafish or murine studies to correlate structural modifications with behavioral or metabolic outcomes .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
Methodological considerations:
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .
- Orthogonal assays : Validate results using both fluorescence-based and radioligand binding assays .
- Batch-to-batch consistency : Ensure synthetic reproducibility via NMR and LC-MS lot analysis .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 1,5-diarylpyrazoles) to identify trends in substituent effects .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Introduce hydrochloride or phosphate salts to enhance aqueous solubility .
- Prodrug design : Modify the carboxamide group with ester or PEGylated moieties for improved membrane permeability .
- Nanoparticle encapsulation : Use liposomal or PLGA-based carriers to increase circulation time .
- LogP optimization : Adjust methyl or halogen substituents to balance hydrophilicity (ClogP <5) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Critical SAR parameters include:
- Piperidinyl substitutions : Replace N-piperidinyl with morpholinyl or azetidinyl groups to modulate receptor selectivity .
- Dichlorophenyl positioning : Evaluate para vs. ortho substitutions for steric and electronic effects on binding .
- Methyl group role : Assess the 6-methyl indeno group’s contribution to metabolic stability via cytochrome P450 inhibition assays .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-provided data (e.g., benchchem.com is excluded per guidelines).
- Data reproducibility : Document reaction conditions (e.g., solvent, catalyst) explicitly to enable replication .
- Ethical compliance : Adhere to institutional guidelines for pharmacological testing, particularly for CNS-targeting compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
